Cefazolin Amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cefazolin, also known as cefazoline or cephazolin, is a first-generation cephalosporin antibiotic. It is used to treat bacterial infections in many different parts of the body such as lungs, bladder, skin, bone and joints, and more . This medicine is also given before, during, or after certain types of surgery to prevent infections .

Synthesis Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A sequential continuous-flow synthesis of cefazolin was investigated, which enabled the target compound to be obtained in a short period without any intermediate isolation . A flexible system design that can be applied from a small-scale to medium-scale synthesis was demonstrated, and optimal parameters were established to realize the synthesis .Molecular Structure Analysis

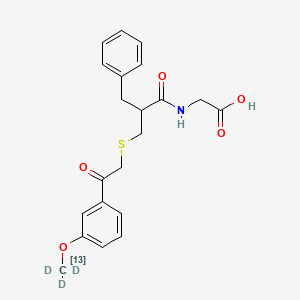

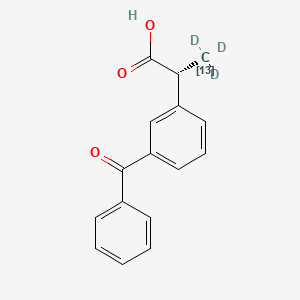

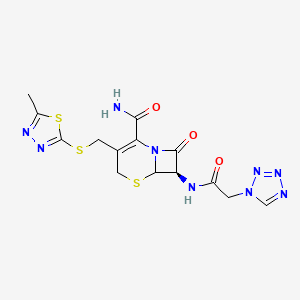

The molecular structure of Cefazolin is C14H14N8O4S3 . It is a semi-synthetic first-generation cephalosporin for parenteral administration . It attains high serum levels and is excreted quickly via the urine .Chemical Reactions Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . The synthesis of cefazolin involves rapid flow and efficient mixing of substrates in suitable flow reactors .Physical and Chemical Properties Analysis

Cefazolin is a small molecule with an average weight of 454.507 and a monoisotopic weight of 454.030013046 . Its chemical formula is C14H14N8O4S3 . It is known to be active against both Gram-positive and Gram-negative bacteria and has a broad antibacterial spectrum .Wissenschaftliche Forschungsanwendungen

Transformation in Chlorination Process : Cefazolin undergoes transformation during the chlorination disinfection process, leading to the formation of chlorinated and oxidation products. These transformations can increase genotoxicity, raising concerns about potential health risks (Li, Wei, Wei, & Du, 2013).

IR-Spectral Studies : Different modifications of Cefazolin Na have been studied through IR-spectroscopy, revealing structural differences in various forms such as crystalline, lyophilized, solvated, and desolvated samples (Kalinkova et al., 1990).

Embryotoxicity and Developmental Toxicity : Research on Cefazolin Sodium impurities in zebrafish has shown that certain impurities can cause embryotoxicity, cardiotoxicity, and neurotoxicity. The study also identified specific toxic functional groups responsible for these effects (Chen et al., 2017).

Bactericidal Effect in Orthopedic Surgery : Cefazolin-loaded mesoporous silicon microparticles have been developed for sustained bactericidal effect against Staphylococcus aureus, particularly in orthopedic surgery applications. This approach helps in reducing dosages and minimizing drug exposure (Yazdi et al., 2014).

Photocatalytic Degradation under UV and Sunlight : The degradation of Cefazolin in aqueous environments via photocatalysis has been investigated, demonstrating the potential for environmental detoxification. N-doped TiO2 photocatalysts show high activity in degrading Cefazolin under UV and sunlight (Gurkan et al., 2012).

Clinical Use in Gastrostomy and Infection Control : Studies on the prophylactic use of Cefazolin in percutaneous endoscopic gastrostomy show significant reduction in peristomal wound infection, highlighting its efficacy in infection control (Jain et al., 1987).

Comparative Clinical Studies : Cefazolin has been compared with other cephalosporins in clinical studies, demonstrating its effectiveness in treating various infections including endocarditis, pneumonia, and urinary and soft tissue infections (Madhavan et al., 1973).

Use in Bone and Joint Infections : Cefazolin has been successfully used in treating bone and joint infections, with continuous infusion showing feasibility, safety, and efficacy. This approach allows for prolonged therapeutic levels and is suitable for home therapy (Zeller et al., 2008).

Transformation by Natural Oxidants : The transformation of Cefazolin by manganese dioxide (δ-MnO2), a natural oxidant, has been explored. This transformation can lead to the formation of products with high genotoxicity, which is a concern for ecological safety (Li, Wei, Wei, & Du, 2017).

Wirkmechanismus

Safety and Hazards

Cefazolin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and ensure adequate ventilation .

Zukünftige Richtungen

While cefazolin is a widely used antibiotic, there are concerns about the emergence of antibiotic-resistant bacteria. Therefore, there is a need for new therapeutic strategies and the development of new materials with intrinsic antimicrobial activity or that allow the increase of conventional antibiotics effectiveness . Furthermore, the frequency of cefazolin use and resultant anemia necessitates early recognition of hemolytic anemia and prompt discontinuation of cefazolin, especially with long-term use .

Biochemische Analyse

Biochemical Properties

Cefazolin Amide interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis . This interaction is crucial for its broad-spectrum antibiotic action.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria . The cefazolin inoculum effect (CzIE) causes the cefazolin minimum inhibitory concentration (MIC) to be elevated in proportion to the number of bacteria in the inoculum .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which inhibits bacterial cell wall synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This mechanism of action is fundamental to this compound’s role as an effective antibiotic.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The CzIE phenomenon indicates that some bacterial isolates demonstrate resistance to this compound when a high bacterial inoculum is used for susceptibility testing . This suggests that the effectiveness of this compound may decrease over time in certain conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . A study in dogs showed that a dosage of 25 mg/kg provides consistent this compound exposure in a wide range of canine patients, and no adjustment of dose for special dog populations seems necessary .

Metabolic Pathways

This compound is not metabolized and is excreted unchanged in the urine . Approximately 60% of the drug is excreted in the urine in the first six hours, increasing to 70%-80% within 24 hours .

Transport and Distribution

This compound attains high serum levels and is excreted quickly via the urine . This rapid distribution and elimination suggest efficient transport and distribution within cells and tissues.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the periplasmic space of bacteria where it binds to PBPs to inhibit cell wall synthesis .

Eigenschaften

IUPAC Name |

(7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXOAWOOZVMQQR-CGCSKFHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N9O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

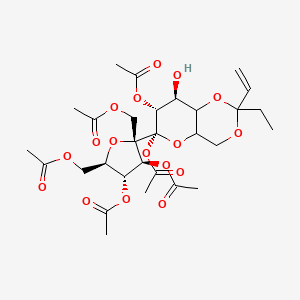

![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)